molecular formula C7H13NS2 B15162126 4,4-Diethyl-1,3-thiazolidine-2-thione CAS No. 143469-47-0

4,4-Diethyl-1,3-thiazolidine-2-thione

Cat. No.: B15162126
CAS No.: 143469-47-0
M. Wt: 175.3 g/mol
InChI Key: UNXXHSGIUDIIFP-UHFFFAOYSA-N
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Description

4,4-Diethyl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,3-thiazolidine-2-thione typically involves the reaction of diethylamine with carbon disulfide, followed by cyclization with ethylene oxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

  • Diethylamine reacts with carbon disulfide to form diethylammonium dithiocarbamate.
  • The intermediate then undergoes cyclization with ethylene oxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents is carefully controlled to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiazolidine.

    Substitution: The thione group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

4,4-Diethyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

    Thiazolidine-2-thione: Shares the thiazolidine core but lacks the diethyl substitution.

    Thiazolidinedione: Contains a similar ring structure but with a dione functionality instead of a thione.

Uniqueness: 4,4-Diethyl-1,3-thiazolidine-2-thione is unique due to its diethyl substitution, which enhances its lipophilicity and potentially its bioavailability. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

CAS No.

143469-47-0

Molecular Formula

C7H13NS2

Molecular Weight

175.3 g/mol

IUPAC Name

4,4-diethyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C7H13NS2/c1-3-7(4-2)5-10-6(9)8-7/h3-5H2,1-2H3,(H,8,9)

InChI Key

UNXXHSGIUDIIFP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CSC(=S)N1)CC

Origin of Product

United States

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